3A-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine
Description
3A-(Bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine is a bicyclic heterocyclic compound featuring a fused furan and pyridine ring system. The octahydro designation indicates full saturation of the fused rings, while the bromomethyl and methyl substituents at the 3A and 2 positions, respectively, confer distinct reactivity and physicochemical properties. This compound is of interest in medicinal and materials chemistry due to its structural similarity to bioactive furopyridine derivatives, such as those with antimicrobial or receptor-binding activity .
The bromomethyl group enhances electrophilicity, making the compound a versatile intermediate for nucleophilic substitutions or cross-coupling reactions. Its saturated ring system may improve metabolic stability compared to unsaturated analogs, a critical factor in drug design .
Properties
Molecular Formula |
C9H16BrNO |
|---|---|
Molecular Weight |
234.13 g/mol |
IUPAC Name |
3a-(bromomethyl)-2-methyl-3,4,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine |
InChI |
InChI=1S/C9H16BrNO/c1-7-4-9(5-10)6-11-3-2-8(9)12-7/h7-8,11H,2-6H2,1H3 |
InChI Key |
CWPFONWTCAKAJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CNCCC2O1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane, with the addition of a radical initiator like benzoyl peroxide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3A-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The presence of the fused bicyclic system allows for potential cyclization reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Scientific Research Applications
3A-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3A-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine exerts its effects involves interactions with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins or nucleic acids, potentially disrupting their normal function and leading to biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Furo[3,2-c]Pyridine Derivatives
Antimicrobial Performance :
Data from and . Bacterial strains (e.g., *Xanthomonas, Erwinia) show greater sensitivity than fungal strains.
Mechanistic Insights :
- Aryl groups (e.g., phenyl) enhance lipophilicity, improving membrane penetration in bacteria .
- The bromomethyl group in the target compound may act as an alkylating agent, disrupting microbial enzymes or DNA .
Physicochemical and Photophysical Properties
- Photophysical Behavior : Bifuro[3,2-c]pyridine derivatives exhibit tunable fluorescence, influenced by substituents. Unsaturated analogs show stronger emission than saturated variants due to extended conjugation .
Biological Activity
3A-(Bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H14BrN
- Molecular Weight : 229.13 g/mol
- IUPAC Name : 3A-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine
The compound features a unique fused ring system that combines furan and pyridine structures, which may contribute to its biological properties.
The biological activity of 3A-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation and cancer.
- Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways that regulate cellular responses.
Pharmacological Properties
Research indicates that 3A-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential have shown promise, indicating possible applications in treating inflammatory diseases.
- Cytotoxicity : The compound has demonstrated cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.
Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various compounds, including 3A-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine, it was found to inhibit the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3A-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine | Staphylococcus aureus | 32 |
| 3A-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine | Escherichia coli | 64 |
Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 800 |
| IL-6 | 1200 | 600 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
